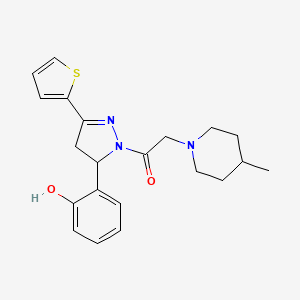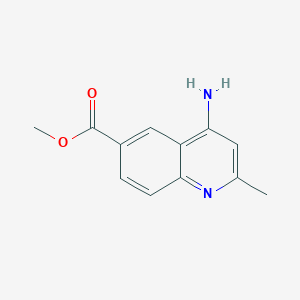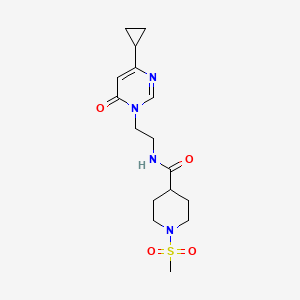
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactants: Piperidine derivative and methanesulfonyl chloride.
Conditions: Basic conditions, typically using a base like triethylamine.
Outcome: Formation of a sulfonylated piperidine.
Step 3: Attachment of Pyrimidinone Moiety
Reactants: Sulfonylated piperidine and a suitable pyrimidine derivative.
Conditions: Can vary, often involving transition metal catalysis.
Outcome: Formation of the final compound.
Industrial Production Methods
Industrial synthesis would likely employ similar routes but scaled to larger quantities, with optimizations for yield, purity, and cost-effectiveness. Reactor design and continuous flow processes might be used to enhance efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of the piperidine ring followed by the introduction of the sulfonyl group and finally the pyrimidinone moiety. Common synthetic routes involve:
Step 1: Formation of Piperidine Ring
Reactants: An appropriate amine and a cyclic ketone.
Conditions: Acidic or basic catalysts, moderate temperature.
Outcome: Formation of the piperidine structure.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Can undergo oxidation reactions, especially at the piperidine ring.
Reduction: Possible at the pyrimidinone moiety.
Substitution: Can undergo nucleophilic substitution, particularly involving the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation with palladium on carbon (Pd/C) or other hydrogen donors.
Substitution: Strong nucleophiles like alkoxides or amines under suitable conditions.
Major Products
The products formed depend on the reaction type
Aplicaciones Científicas De Investigación
This compound has found use in various domains:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biological pathways due to its potential bioactivity.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the development of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The biological activity of this compound is often attributed to its ability to interact with specific molecular targets, possibly involving enzyme inhibition or receptor binding. The precise mechanism can involve multiple pathways, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-3-carboxamide
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-5-carboxamide
Highlighting Uniqueness
The uniqueness of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide lies in the specific position of the carboxamide group on the piperidine ring, which influences its chemical reactivity and biological activity compared to its analogs.
There you have it—a detailed look at this fascinating compound. What do you think?
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-25(23,24)20-7-4-13(5-8-20)16(22)17-6-9-19-11-18-14(10-15(19)21)12-2-3-12/h10-13H,2-9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKPLECGDFILKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-tert-butyl-1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]urea](/img/structure/B2777696.png)
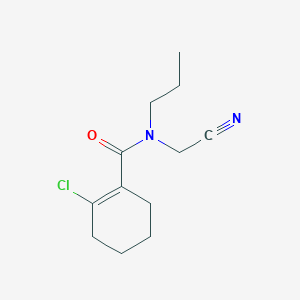
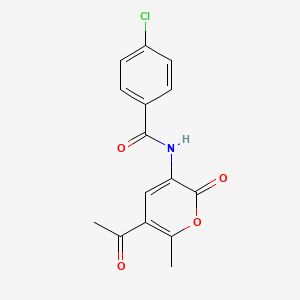
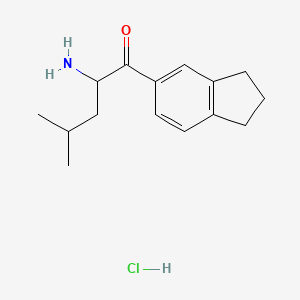
![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777705.png)
![(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2777706.png)
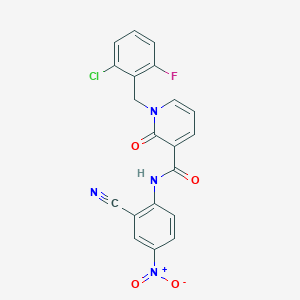
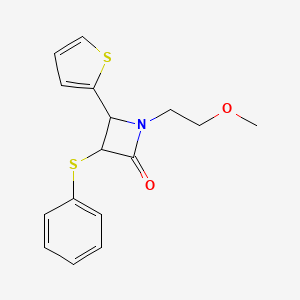
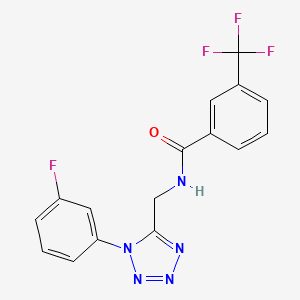
![4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE](/img/structure/B2777710.png)
